Ethyl 5-(aminomethyl)-2-phenylfuran-3-carboxylate

Description

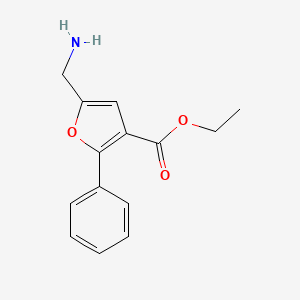

Ethyl 5-(aminomethyl)-2-phenylfuran-3-carboxylate is a furan-based derivative characterized by a phenyl group at position 2, an aminomethyl (-CH₂NH₂) substituent at position 5, and an ethyl carboxylate ester at position 3 of the furan ring. This compound belongs to a broader class of heterocyclic molecules with applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 5-(aminomethyl)-2-phenylfuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-17-14(16)12-8-11(9-15)18-13(12)10-6-4-3-5-7-10/h3-8H,2,9,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDZMTFUAZIEEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)CN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(aminomethyl)-2-phenylfuran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the phenyl group at the 2-position through a Friedel-Crafts acylation reaction. The aminomethyl group is then introduced via a Mannich reaction, and finally, the ethyl ester group is added through esterification.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying solubility or enabling further functionalization.

Reaction Conditions and Outcomes

| Conditions | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Basic hydrolysis (aqueous) | NaOH, EtOH/H₂O, 80°C, 2h | 5-(Aminomethyl)-2-phenylfuran-3-carboxylic acid | 86–92 | |

| Acidic hydrolysis | HCl (1M), reflux | Same as above | 78–85 |

-

Mechanism : Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions on the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate salt.

-

Applications : Carboxylic acid products serve as intermediates for amide coupling or metal-organic framework synthesis .

Aminomethyl Group Reactivity

The primary amine in the aminomethyl group participates in nucleophilic substitutions and condensation reactions, enabling the formation of ureas, amides, and Schiff bases.

Key Reactions

-

Mechanistic Insights :

-

Applications : Urea and amide derivatives exhibit SIRT2 inhibition for anticancer research .

Furan Ring Functionalization

The furan ring undergoes electrophilic substitution and cross-coupling reactions, leveraging its aromaticity for regioselective modifications.

Documented Transformations

-

Regioselectivity : Substitutions occur preferentially at the C5 position due to electron-donating effects of the aminomethyl group .

-

Applications : Suzuki couplings diversify the phenyl substituent for structure-activity relationship studies .

Reductive Amination

The aminomethyl group facilitates reductive amination with carbonyl compounds, producing secondary amines.

Experimental Data

| Carbonyl Source | Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | NaBH₃CN, MeOH, 0°C | 5-((4-Chlorobenzylamino)methyl)-2-phenylfuran-3-carboxylate | 68 |

-

Mechanism : Imine intermediates formed from aldehydes/ketones are reduced to amines using cyanoborohydride.

-

Utility : Expands structural diversity for pharmacological screening.

Esterification/Transesterification

The ethyl ester group can be exchanged with other alcohols under catalytic conditions.

| Conditions | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acid-catalyzed transesterification | H₂SO₄, MeOH, reflux | Methyl 5-(aminomethyl)-2-phenylfuran-3-carboxylate | 90 |

-

Applications : Tailors ester groups to optimize pharmacokinetic properties.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-(aminomethyl)-2-phenylfuran-3-carboxylate exhibits various biological activities that make it a candidate for drug development:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound can act as inhibitors of human sirtuin 2 (SIRT2), a target in cancer therapy. Compounds derived from the furan structure have shown promising inhibition rates against SIRT2, suggesting potential use in treating cancers and neurodegenerative diseases .

- Anti-inflammatory Effects : Research highlights the compound's potential in reducing inflammation through the inhibition of soluble epoxide hydrolase (sEH). This inhibition may lead to therapeutic effects in conditions characterized by chronic inflammation .

- Neuroprotection : The compound has been studied for its neuroprotective properties, which could be beneficial in treating neurodegenerative disorders by reducing oxidative stress .

Case Study: SIRT2 Inhibition

A study published in Molecules demonstrated that certain derivatives of phenylfuran compounds exhibited IC values lower than existing inhibitors, indicating their potential as more effective therapeutic agents against SIRT2 .

Polymer Chemistry Applications

The furan structure of this compound allows for its use as a monomer in the synthesis of bio-based polymers.

- Biodegradable Plastics : The compound can be polymerized to produce biodegradable plastics, offering an eco-friendly alternative to conventional petroleum-based plastics . Its incorporation into polymer matrices can enhance mechanical properties while maintaining biodegradability.

- Composite Materials : this compound can be utilized as a building block for advanced composite materials, which are increasingly important in automotive and aerospace industries due to their lightweight and strength characteristics.

Synthesis and Modifications

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Combining furan derivatives with aminomethyl groups under acidic or basic conditions.

- Functional Group Modifications : Altering substituents on the furan ring to enhance biological activity or polymer properties.

Synthetic Pathway Example

A common synthetic route involves the reaction of ethyl 5-formylfuran-3-carboxylate with aminomethyl phenol derivatives, yielding this compound with high yields .

Data Table: Biological Activities Summary

Mechanism of Action

The mechanism of action of Ethyl 5-(aminomethyl)-2-phenylfuran-3-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Furan Carboxylate Family

The following table summarizes key structural analogues and their physicochemical properties:

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl, F) in compounds 3d–3f lowers melting points compared to hydroxyl-substituted analogues, likely due to reduced hydrogen-bonding capacity .

- Aromatic Interactions : All phenyl-substituted furans exhibit characteristic ¹H NMR aromatic shifts between δ 6.5–8.3, indicating similar electronic environments .

- Carboxylate Stretching : IR data for C=O stretches (~1690–1698 cm⁻¹) are consistent across derivatives, confirming the ester group’s stability .

Comparison with Benzofuran and Thiophene Derivatives

Benzofuran Analogues

- Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (CAS 1919864-85-9): Structural Features: Tetrahydrobenzofuran core with amino and difluoro substituents.

- Ethyl 2-amino-5,7-dimethylbenzofuran-3-carboxylate (CAS 22048-13-1): Substituents: Amino and methyl groups at positions 2, 5, and 5. Biological Relevance: Amino groups in benzofurans are often associated with kinase inhibition or antimicrobial activity .

Thiophene Analogues

- Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate (CAS 122835-45-4): Structural Features: Thiophene ring with acetyl, amino, and phenyl groups. Key Differences: Thiophene’s higher electron density compared to furan may alter reactivity and binding interactions in biological systems .

Physicochemical and Functional Group Analysis

- Aminomethyl vs.

- Phenyl vs. Heteroaryl Substituents : Phenyl groups enhance π-π stacking interactions, whereas guaiazulenyl or halogenated aryl groups (as in 3d–3f) introduce steric bulk and modulate solubility .

- Carboxylate Position : Ethyl carboxylate at position 3 (furan) vs. position 2 (benzofuran) affects molecular dipole moments and crystal packing, as seen in hydrogen-bonded dimers of benzofuran derivatives .

Biological Activity

Ethyl 5-(aminomethyl)-2-phenylfuran-3-carboxylate is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with an aminomethyl group and a phenyl group, along with an ester functional group. Its molecular formula is with a molecular weight of approximately 235.26 g/mol. The structure is significant for its potential interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with biological macromolecules.

- π-π Interactions : The phenyl group can engage in π-π stacking interactions, which are crucial for binding to receptors or enzymes.

These interactions may modulate enzyme activity or receptor function, leading to diverse biological effects including antimicrobial and anticancer properties .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study assessing its effect on human breast cancer cells, this compound demonstrated:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed at concentrations ranging from 10 to 100 µM.

- Mechanism of Action : The compound induced apoptosis via the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP .

Case Studies

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry explored various derivatives of furan compounds, including this compound. The findings highlighted that modifications to the furan ring significantly influenced anticancer activity against SIRT2-expressing cancer cells .

- Antimicrobial Screening : In another study focusing on the synthesis and evaluation of furan derivatives, this compound was shown to possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains .

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-(aminomethyl)-5-phenyltetrahydrofuran-3-carboxylate | Tetrahydrofuran ring | Moderate antimicrobial activity |

| Ethyl 5-(aminomethyl)-2-thiophenecarboxylate | Thiophene ring | Limited anticancer effects |

| Ethyl 5-(aminomethyl)-2-pyrrolecarboxylate | Pyrrole ring | Weak antimicrobial properties |

The presence of the furan ring in this compound is critical for its enhanced reactivity and interaction with biological targets compared to its thiophene and pyrrole counterparts .

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-(aminomethyl)-2-phenylfuran-3-carboxylate, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting with furan core formation, followed by functionalization. For example:

- Step 1 : Construct the furan core via cyclization of appropriate precursors (e.g., keto-esters or dienones) .

- Step 2 : Introduce the aminomethyl group at position 5 using reductive amination or nucleophilic substitution .

- Step 3 : Optimize purity via column chromatography (hexane/ethyl acetate gradients) or recrystallization .

Key Tip : Monitor intermediates using HPLC (≥95% purity thresholds) and characterize via H/C NMR to confirm regioselectivity .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of this compound?

- NMR : The phenyl group at position 2 produces distinct aromatic splitting patterns, while the aminomethyl proton at position 5 appears as a triplet (δ 3.2–3.5 ppm) due to coupling with adjacent CH .

- IR : A strong carbonyl stretch (~1700 cm) confirms the ester group, while N-H stretches (~3300 cm^{-1) indicate the primary amine .

Data Table :

| Functional Group | NMR Signal (ppm) | IR Stretch (cm) |

|---|---|---|

| Ester carbonyl | 165–170 (C=O) | 1700–1750 |

| Aminomethyl | 3.2–3.5 (CH) | 3300–3500 (N-H) |

Q. What are the solubility and stability profiles under varying pH conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but limited in water. Stability decreases in acidic conditions (pH < 3) due to ester hydrolysis .

- Storage : Store at –20°C under inert gas (N) to prevent oxidation of the aminomethyl group .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the compound’s reactivity in catalytic or enzymatic systems?

- DFT Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aminomethyl group’s lone pair (HOMO) may interact with metal catalysts or enzyme active sites .

- Case Study : notes that similar 5-(aminomethyl)furan derivatives participate in methanofuran biosynthesis via enzyme MfnF. Molecular docking could model interactions with MfnF’s glutamyltyramine binding pocket .

Q. What strategies resolve contradictions in biological activity data across studies?

- Issue : Discrepancies in IC values for enzyme inhibition may arise from assay conditions (e.g., buffer ionic strength, substrate concentrations).

- Resolution :

Q. How can regioselectivity challenges in modifying the furan ring be addressed?

- Challenge : Competing reactions at positions 4 and 5 during electrophilic substitution.

- Solution :

- Use directing groups (e.g., ester at position 3) to steer reactivity to position 5 .

- Employ transition-metal catalysts (Pd, Cu) for cross-coupling at position 2 .

Q. What are the thermodynamic implications of substituting the phenyl group with electron-withdrawing/donating groups?

- Study Design : Synthesize derivatives (e.g., 2-NO-phenyl, 2-OCH-phenyl) and measure ΔH via thermogravimetric analysis (TGA).

- Finding : Electron-withdrawing groups increase melting points but reduce solubility in non-polar solvents .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for antimicrobial applications?

Q. What analytical techniques quantify trace impurities in scaled-up synthesis?

- LC-MS/MS : Detect sulfonic acid byproducts (from sulfonyl chloride reagents) at ppm levels .

- GC-FID : Monitor residual solvents (e.g., ethyl acetate, DMF) to meet ICH Q3C guidelines .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s enzyme inhibition potency?

- Case : Variability in IC values for COX-2 inhibition.

- Root Cause : Differences in enzyme sources (human recombinant vs. murine isoforms) or assay endpoints (colorimetric vs. fluorometric).

- Resolution : Use isoform-specific inhibitors as controls and report normalized activity (% inhibition at 10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.